N-[4-(diethylamino)benzyl]-7,8-dimethyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide
Description
The compound N-[4-(diethylamino)benzyl]-7,8-dimethyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide is a chromene-2-carboxamide derivative characterized by a 4H-chromene core substituted with 7,8-dimethyl groups, a 4-oxo moiety, and dual N-substituents: a 4-(diethylamino)benzyl group and a pyridin-2-yl ring. Such features suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors where π-π interactions, hydrogen bonding, and hydrophobic effects are critical .
Properties
CAS No. |
1018051-70-1 |
|---|---|
Molecular Formula |
C28H29N3O3 |
Molecular Weight |
455.5 g/mol |
IUPAC Name |
N-[[4-(diethylamino)phenyl]methyl]-7,8-dimethyl-4-oxo-N-pyridin-2-ylchromene-2-carboxamide |
InChI |
InChI=1S/C28H29N3O3/c1-5-30(6-2)22-13-11-21(12-14-22)18-31(26-9-7-8-16-29-26)28(33)25-17-24(32)23-15-10-19(3)20(4)27(23)34-25/h7-17H,5-6,18H2,1-4H3 |
InChI Key |
BJQCLKRISWMZPC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC(=O)C4=C(O3)C(=C(C=C4)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4H-1-Benzopyran-2-carboxamide, N-[[4-(diethylamino)phenyl]methyl]-7,8-dimethyl-4-oxo-N-2-pyridinyl- involves several steps. One common method includes the reaction of 4H-1-benzopyran-2-carboxylic acid with appropriate amines under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product . Industrial production methods often employ solvent-free conditions or microwave irradiation to enhance yield and reduce reaction time .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
N-[4-(diethylamino)benzyl]-7,8-dimethyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide is part of a broader class of chromene derivatives known for their anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For example, chromene derivatives have shown effectiveness in inhibiting cell proliferation in breast cancer and leukemia models .
Antimicrobial Properties
The chromene scaffold is associated with antimicrobial activity. Studies have demonstrated that chromenes can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The diethylamino group may enhance the interaction with microbial targets .
Anti-inflammatory Effects
Compounds similar to this compound have been reported to possess anti-inflammatory properties. This can be attributed to their ability to modulate inflammatory pathways, potentially making them useful in treating conditions such as arthritis and other inflammatory diseases .
Neuroprotective Effects
There is emerging evidence that chromene derivatives can exhibit neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The presence of the pyridine moiety may contribute to these effects by enhancing the compound's interaction with neural receptors.
Study 1: Anticancer Activity Assessment
A study assessed the anticancer activity of various chromene derivatives, including this compound against human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting potential for further development as an anticancer agent.
Study 2: Antimicrobial Efficacy Evaluation
Another research project evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated significant inhibition zones compared to control groups, highlighting its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chromene-2-Carboxamide Derivatives with Varied Substituents
Key Structural Variations and Functional Implications
Analysis :
- Diethylaminobenzyl vs. Sulfamoylphenethyl (Target vs.
- Pyridin-2-yl vs. Pyridin-3-yl (Target vs. BH52233) : The pyridin-2-yl group in the target compound allows for a distinct hydrogen-bonding geometry compared to pyridin-3-yl, which may influence interactions with biological targets (e.g., kinases or metalloenzymes) .
Pyridine-Containing Analogs and Toxicity Profiles
Comparative Biochemical Effects
Analysis :
- The pyridin-2-yl group in both the target compound and compound L may facilitate metal chelation, altering enzyme activity (e.g., AST/ALT modulation). However, the absence of a benzylideneamino moiety in the target compound likely reduces its redox activity compared to L .
Methyl Substitution Patterns on Chromene Core
Analysis :
- The 7,8-dimethyl configuration in the target compound optimizes steric compatibility with flat binding pockets (e.g., enzyme active sites), whereas 6,7- or 6,8-dimethyl analogs may exhibit reduced affinity due to unfavorable van der Waals interactions .
Biological Activity
N-[4-(diethylamino)benzyl]-7,8-dimethyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide is a synthetic organic compound with a complex structure that includes a chromene backbone, diethylamino group, and pyridine moiety. This unique combination suggests potential biological activities that are of significant interest in medicinal chemistry.
Structural Characteristics
The compound features:
- Chromene Backbone : Known for diverse pharmacological properties.
- Diethylamino Group : Enhances solubility and bioavailability.
- Pyridine Moiety : Contributes to its interaction with biological targets.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity :
- Antioxidant Properties :
- Antimicrobial Effects :
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Interaction with Biological Targets : Interaction studies are crucial for understanding how this compound binds to specific receptors or enzymes involved in disease processes.
- Inhibition of Tumor Growth : The compound's structure may allow it to interfere with pathways essential for cancer cell survival and proliferation, particularly by targeting protein kinases like EGFR .
Research Findings and Case Studies
- Cell Line Studies :
-
Comparative Activity :
- A comparative analysis with other chromene derivatives revealed that while many share similar structures, the unique combination of functional groups in this compound may enhance its efficacy and selectivity against cancer cells.
-
Synthesis and Characterization :
- The synthesis of the compound typically involves multi-step organic synthesis techniques, which have been optimized to yield high purity and yield of the target molecule. Characterization methods such as NMR and mass spectrometry confirm the structure and purity of synthesized compounds.
Data Table: Comparative Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Chromene scaffold with diethylamino and pyridine groups | Anticancer, antimicrobial, antioxidant |
| Chromone | Similar chromene structure | Anticancer, antimicrobial |
| Flavonoid | Polyphenolic structure | Antioxidant, anti-inflammatory |
| Coumarin | Fused benzopyrone ring | Anticoagulant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
